![molecular formula C21H23BrF3N5O B1218504 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
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Overview
Description
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a pyrazolopyrimidine.
Scientific Research Applications
Structural Analysis and Isomorphism
- The compound's structural properties have been explored, revealing insights into isomorphism and disorder within similar heterocyclic structures (Swamy et al., 2013).
Antimicrobial and Anticancer Potential
- Derivatives of similar compounds have shown promise in antimicrobial and anticancer applications, suggesting potential research avenues for this compound as well (Hafez et al., 2016).
Formulation Development for Poorly Soluble Compounds
- Research on related compounds provides insights into developing formulations for poorly water-soluble compounds, which could be applicable to this compound as well (Burton et al., 2012).
Synthesis and Properties of Heterocyclic Systems
- The compound's related heterocyclic systems have been synthesized and analyzed, providing a basis for understanding its chemical behavior (Mokrov et al., 2010).
Pharmacological Applications and Enzyme Inhibition
- Studies on similar structures have explored pharmacological applications, including enzyme inhibition, which might be relevant for this compound as well (Rudnitskaya et al., 2009).
Discovery and Optimization for Medical Applications
- Discovery processes of related compounds provide a framework for the potential medical application of this compound, especially in terms of selectivity and potency (Finlay et al., 2012).
Antiviral Activity
- Similar compounds have demonstrated significant antiviral activity, suggesting a possible research direction for the compound (Tantawy et al., 2012).
properties
Product Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone |
---|---|
Molecular Formula |
C21H23BrF3N5O |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C21H23BrF3N5O/c22-14-5-3-13(4-6-14)17-10-18(21(23,24)25)30-19(27-17)16(11-26-30)20(31)29-9-8-28-7-1-2-15(28)12-29/h3-6,11,15,17-18,27H,1-2,7-10,12H2 |
InChI Key |
CDPOFXVLELFQGF-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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